An In-depth Technical Guide to 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride
An In-depth Technical Guide to 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride
Part 1: Introduction and Overview
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.
Chemical Identity
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Chemical Name: 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride
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CAS Number: 1187930-38-6[1]
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Molecular Formula: C₈H₁₄Cl₂N₂
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Molecular Weight: 209.12 g/mol
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Structure:
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SMILES: CC1=NC(C(C)N)=CC=C1.Cl.Cl
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Chemical Structure Visualization:
Caption: Chemical structure of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride.
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Abstract
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral ethylamine side chain on a methyl-substituted pyridine ring, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide details its synthesis via reductive amination of the corresponding ketone precursor, discusses its physicochemical properties, and explores its potential as a scaffold in drug discovery, drawing parallels with related compounds exhibiting a range of biological activities. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Scope
This guide is designed to be a comprehensive resource, covering the fundamental chemical properties, a detailed synthesis protocol, potential applications in research and development, and essential safety and handling information for 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride.
Part 2: Physicochemical and Chemical Properties
General Properties
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Appearance: Expected to be a solid, crystalline substance, typical of amine dihydrochloride salts.
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Purity: Commercially available with a purity of ≥96%[1].
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Stability: As a dihydrochloride salt, it is expected to be more stable and less prone to oxidation than the corresponding free base.
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Storage: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Tabulated Physicochemical Data
| Property | Value | Remarks |
| Melting Point | 104 - 111 °F / 40 - 44 °C | Data for the free base of a related compound. The dihydrochloride salt is expected to have a significantly higher melting point. |
| Boiling Point | 406 - 408 °F / 208 - 209 °C | Data for the free base of a related compound. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from the polar nature of the dihydrochloride salt. |
| pKa | Not experimentally determined. | The pyridine nitrogen and the primary amine will have distinct pKa values. |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring (a singlet around 2.5 ppm), aromatic protons on the pyridine ring (multiplets in the 7-8.5 ppm region), a quartet for the methine proton of the ethylamine side chain, and a doublet for the methyl group of the ethylamine side chain. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the aliphatic carbons of the ethylamine chain, and the aromatic carbons of the pyridine ring.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine salt in the range of 2400-3200 cm⁻¹ (broad), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyridine ring around 1500-1600 cm⁻¹.
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Mass Spectrometry (EI): The mass spectrum of the free base would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of ethylamine and pyridine derivatives, such as the loss of a methyl group or cleavage of the ethylamine side chain.
Part 3: Synthesis and Manufacturing
The synthesis of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is typically achieved through a two-step process starting from a suitable precursor like 2-acetyl-6-methylpyridine.
Overview of Synthetic Strategy
Caption: Two-step synthesis of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride.
Step 1: Synthesis of 1-(6-Methyl-pyridin-2-yl)-ethanone (Precursor)
The precursor, 2-acetyl-6-methylpyridine, can be synthesized via the oxidation of 1-(6-methylpyridin-2-yl)ethan-1-ol[2].
Experimental Protocol:
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To a solution of oxalyl chloride in dichloromethane at -75 °C, slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane and stir for 10 minutes[2].
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Slowly add a solution of 1-(6-methylpyridin-2-yl)ethan-1-ol in dichloromethane to the reaction mixture and continue stirring for another 10 minutes at the same temperature[2].
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Slowly add triethylamine to the mixture, then allow it to warm to room temperature and stir for 2 hours[2].
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Quench the reaction with water, separate the organic phase, dry it over magnesium sulfate, and concentrate it under vacuum[2].
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Purify the crude product by silica gel column chromatography to obtain 2-acetyl-6-methylpyridine[2].
Step 2: Reductive Amination to 1-(6-Methyl-pyridin-2-YL)-ethylamine
Reductive amination is a widely used method for converting ketones to amines[3]. A highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been reported using ammonium trifluoroacetate as the nitrogen source and a chiral ruthenium catalyst[4][5].
General Experimental Protocol (adapted from related procedures):
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Dissolve 2-acetyl-6-methylpyridine in a suitable solvent such as dichloromethane or methanol.
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Add an amine source, such as ammonium acetate or ammonium trifluoroacetate, to the solution.
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Add a reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at 0 °C[6].
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Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by TLC or LC-MS[6].
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Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate[6].
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Extract the product with an organic solvent like ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude free base of 1-(6-Methyl-pyridin-2-YL)-ethylamine.
Salt Formation
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Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The purity and identity of the compound should be confirmed by analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Part 4: Applications and Research Interest
Foundation in Medicinal Chemistry
The pyridine-ethylamine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[3][7][8][9].
Potential Pharmacological Activities
While specific studies on 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride are limited, research on analogous compounds suggests several potential therapeutic applications:
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Antitubercular Activity: Pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents[6].
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Anticonvulsant Activity: A series of 2-substituted-6-methylpyridine derivatives have shown significant anticonvulsant activity in preclinical models[10].
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Cytoprotective Activity: Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated pronounced cytoprotective activity in vitro[11].
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Anti-fibrotic Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities[12].
Use in Chemical Synthesis
Beyond its potential biological activities, this compound can serve as a versatile building block in organic synthesis. The primary amine and the pyridine nitrogen can act as nucleophiles or ligands in the synthesis of more complex molecules and coordination compounds.
Part 5: Safety and Handling
The following safety information is based on data for structurally similar compounds and should be used as a guideline. A substance-specific safety data sheet should be consulted when available.
Hazard Identification
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GHS Pictograms (Predicted):
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GHS07: Harmful/Irritant
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Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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First Aid Measures
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
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Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
Fire and Explosion Hazard
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Combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Part 6: References
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Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from
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Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367.
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PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
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Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
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Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from
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Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(5), 3546–3565.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Reductive Amination. Retrieved from [Link]
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MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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National Institutes of Health. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Retrieved from [Link]
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